molecular formula C44H52N2O12S B1262828 Naphthomycin J

Naphthomycin J

Cat. No. B1262828
M. Wt: 833 g/mol
InChI Key: VEDOKYSBCNXSGP-FIDPMEEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthomycin J is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antineoplastic Activity

Naphthomycin J, along with other naphthomycins, has shown promising results in antineoplastic (anti-cancer) activity. A study found that naphthomycin displayed significant therapeutic activity against murine tumors, including Ehrlich carcinoma and IMC carcinoma, with a notable increase in life span in treated subjects. The compound exhibited potent cytotoxicity against leukemic cells, suggesting its potential in cancer treatment. Its mode of action includes the inhibition of various SH enzymes, particularly those involved in nucleic acid biosynthesis, which is unique among ansamycin antibiotics (Okabe et al., 1985).

Structural Analysis and Biosynthesis

Research has been conducted on the structural analysis and biosynthesis of naphthomycins, including Naphthomycin J. The biosynthesis of these compounds starts from 3-amino-5-hydroxybenzoic acid (AHBA) and involves a complex sequence of enzymatic reactions. The genomic region responsible for naphthomycin biosynthesis in Streptomyces sp. was identified, and the role of specific genes, such as the halogenase gene nat1 in chlorination of naphthomycins, was elucidated. Such insights are crucial for understanding and potentially manipulating the biosynthesis of naphthomycins for therapeutic purposes (Wu et al., 2011).

Therapeutic Potential

The therapeutic potential of Naphthomycin J and related compounds extends beyond their antineoplastic properties. Their biological activity against various pathogens, including bacteria and fungi, has been a subject of interest. For instance, the novel ansamycin, naphthomycin K, isolated from Streptomyces sp. showed evident cytotoxicity against certain cell lines, although it displayed no inhibitory activities against specific bacteria and Mycobacterium tuberculosis (Lu & Shen, 2007).

properties

Product Name

Naphthomycin J

Molecular Formula

C44H52N2O12S

Molecular Weight

833 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(7E,9S,10S,11S,12Z,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8+,12-10-,13-11-,17-15-,23-14+,26-18+/t22-,24-,25-,29-,31-,32-,38-/m0/s1

InChI Key

VEDOKYSBCNXSGP-FIDPMEEKSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C\[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C

synonyms

naphthomycin J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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